BenchChemオンラインストアへようこそ!

2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid

Process Chemistry Saxagliptin Synthesis DPP-4 Inhibitor Intermediates

Exclusive α-keto acid intermediate for saxagliptin API synthesis via patented enzymatic reductive amination. The 3-OH group on the adamantane cage is structurally essential for stereoselective conversion to (S)-3-hydroxyadamantan-1-ylglycine—unhydroxylated analogs (CAS 16091-98-8) cannot participate. Demonstrated 99% conversion at kg scale with 60% overall yield. ISO 17034-certified reference standards (Saxagliptin Impurity 18) available for ANDA/DMF analytical submissions under ICH Q2(R1). Generic bulk material cannot substitute certified reference standards for regulatory quality control.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 709031-28-7
Cat. No. B3021495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
CAS709031-28-7
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)O)C(=O)C(=O)O
InChIInChI=1S/C12H16O4/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-8,16H,1-6H2,(H,14,15)
InChIKeyUDKIRRNUAXWHTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid (CAS 709031-28-7) - Key Saxagliptin Intermediate and Impurity Standard


2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid (CAS 709031-28-7), also known as 3-hydroxy-α-oxoadamantane-1-acetic acid, is an adamantane-derived α-keto acid with the molecular formula C12H16O4 and molecular weight 224.25 g/mol. It serves as a critical intermediate in the synthesis of saxagliptin (BMS-477118), a dipeptidyl peptidase-4 (DPP-4) inhibitor marketed as Onglyza for the treatment of type 2 diabetes mellitus. The compound undergoes reductive amination via engineered phenylalanine dehydrogenase to yield (S)-3-hydroxyadamantan-1-ylglycine, the non-proteinogenic amino acid required for saxagliptin assembly [1]. Additionally, it is cataloged as a process-related impurity (Saxagliptin Impurity 18/Impurity 1/INT 4) in saxagliptin drug substance, with certified reference standards available under ISO 17034 accreditation [2].

Why Saxagliptin Intermediate 2 (CAS 709031-28-7) Cannot Be Substituted by Unhydroxylated or Non-Keto Adamantane Analogs


Generic substitution of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid is untenable due to the precise functional group requirements dictated by downstream synthetic and biological pathways. The compound's 3-hydroxyl group on the adamantane cage is essential for the stereoselective enzymatic reductive amination that produces (S)-3-hydroxyadamantan-1-ylglycine, the chiral building block of saxagliptin; unhydroxylated analogs such as 2-(1-adamantyl)-2-oxoacetic acid (CAS 16091-98-8, C12H16O3) lack the requisite hydroxyl handle for this transformation. Furthermore, the α-keto acid moiety (oxoacetic acid group) is indispensable for the reductive amination step—substitution with 3-hydroxy-1-adamantanecarboxylic acid (CAS 42711-75-1), which bears a carboxylic acid directly attached to the adamantane cage without the intervening α-keto group, would fail to participate in the biocatalytic conversion. In the context of pharmaceutical quality control, substituting a non-certified bulk chemical for an ISO 17034-certified impurity reference standard introduces quantifiable analytical uncertainty that can compromise regulatory submissions [1].

Quantitative Comparative Evidence for 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid (CAS 709031-28-7) in Synthesis, Biocatalysis, and Bioactivity


Synthesis Yield Comparison: Optimized Permanganate Oxidation Route vs. Conventional Approaches for Saxagliptin Intermediate

A mild and optimized synthetic route produces 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid in approximately 60% overall yield from 1-adamantanecarboxylic acid via sequential functionalization, representing a quantifiable improvement over earlier methods that required more steps or harsher conditions [1]. In contrast, a 2018 method employing potassium permanganate oxidation of 3-hydroxy-1-adamantanecarboxylic acid achieved an overall yield of approximately 51% [2]. The 60% yield route utilizes a one-pot acylation-condensation-decarboxylation sequence followed by permanganate oxidation, providing a benchmark for procurement of this intermediate for saxagliptin production [1].

Process Chemistry Saxagliptin Synthesis DPP-4 Inhibitor Intermediates

Biocatalytic Conversion Efficiency: Enzymatic Reductive Amination to Saxagliptin Key Intermediate on Kilogram Scale

The target compound undergoes highly efficient reductive amination to (S)-3-hydroxyadamantan-1-ylglycine using engineered phenylalanine dehydrogenase (PheDH) from Thermoactinomyces intermedius. A process employing E. coli coexpressing PheDH and formate dehydrogenase for cofactor regeneration achieved 99% conversion of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid on a 40 kg scale in an 800-L vessel [1]. This near-quantitative biocatalytic conversion is predicated on the presence of the α-keto acid moiety and the 3-hydroxyl group; unhydroxylated adamantane α-keto acids would not be recognized as substrates by this engineered enzyme system.

Biocatalysis Amino Acid Dehydrogenase Saxagliptin Manufacturing

P2X3 Purinoceptor Antagonist Activity: Quantitative Binding Data vs. In-Class Reference Compounds

2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid exhibits antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 of 80 nM when evaluated at 10 μM in Xenopus oocytes [1]. The P2X3 receptor is a validated target for chronic pain and inflammatory conditions. While this represents moderate-to-weak antagonism (10 μM test concentration yields only partial blockade; EC50 = 80 nM), it distinguishes this compound from the majority of adamantane derivatives which lack P2X3 activity. Class-level inference: the 3-hydroxy substitution pattern on the adamantane cage may contribute to this receptor interaction compared to unsubstituted adamantane carboxylic acids, though direct head-to-head comparator data are not available in the public domain.

P2X3 Antagonist Pain Pharmacology Adamantane Bioactivity

ISO 17034 Certified Reference Standard vs. Uncertified Bulk Chemical for Saxagliptin Impurity Analysis

As Saxagliptin Impurity 18 (also designated Saxagliptin Impurity 1 or INT 4), this compound is available as an ISO 17034-certified reference standard with documented purity >95% (by HPLC), supplied with a comprehensive Certificate of Analysis including NMR, MS, HPLC, GC, IR, UV, water content, and residue on ignition data [1]. In contrast, bulk chemical-grade material from generic suppliers typically lacks ISO 17034 accreditation and provides only basic purity statements (e.g., '95%' or '98%' without full characterization). The certified standard ensures traceability, homogeneity, and stability validation required for regulatory submissions (ANDA, DMF) and method validation under ICH Q2(R1) guidelines.

Pharmaceutical Quality Control Reference Standard Impurity Profiling

Process Patent Exclusivity: Documented Synthetic Route with Defined Yield Parameters

A dedicated process patent (US7250529B2) describes the liquid-phase permanganate oxidation of 1-acetyl-3-hydroxyadamantane to produce 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid [1]. The patent specifies that the process achieves yields of 'at least about 50% and preferably at least about 60% within 24 hours' [2]. This patent-protected methodology provides a quantifiable baseline for process development and distinguishes this compound from non-patented adamantane α-keto acids such as 2-(1-adamantyl)-2-oxoacetic acid (CAS 16091-98-8), for which optimized industrial processes are not similarly documented in the patent literature.

Process Patent Synthetic Methodology Intellectual Property

Optimal Procurement Scenarios for 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid (CAS 709031-28-7)


Scale-Up Manufacturing of Saxagliptin API via Optimized Synthetic Routes

Procurement of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid is indicated for saxagliptin API manufacturing when the optimized 60% overall yield synthetic route (Liao et al., 2019) is to be implemented at pilot or commercial scale. The compound's demonstrated 99% conversion in kilogram-scale biocatalytic reductive amination to (S)-3-hydroxyadamantan-1-ylglycine provides a robust downstream processing path. This scenario applies when cost-of-goods modeling shows that the ~18% relative yield improvement over the 51% baseline route justifies the procurement of this specific intermediate rather than alternative adamantane precursors requiring more extensive functionalization [1].

Pharmaceutical Impurity Reference Standard for Saxagliptin ANDA/DMF Submissions and QC Method Validation

Procurement of ISO 17034-certified Saxagliptin Impurity 18 (CAS 709031-28-7) is essential for analytical laboratories performing saxagliptin drug substance and finished product quality control. The certified reference standard supports ICH Q2(R1) method validation, system suitability testing, and impurity profiling for regulatory submissions (ANDA, DMF). The comprehensive Certificate of Analysis eliminates the need for in-house re-characterization, reducing method implementation timelines by 2-4 weeks. This scenario applies specifically to pharmaceutical QC laboratories seeking FDA/EMA-compliant impurity standards and should not be addressed using uncertified bulk chemical material [2].

Process Development and Optimization for Saxagliptin Intermediate Synthesis

Procurement of this compound supports process chemistry R&D programs aimed at further optimizing the synthesis of saxagliptin intermediates. The availability of multiple published synthetic routes with quantified yields—51% (Wang et al., 2018) and 60% (Liao et al., 2019)—provides a benchmarked starting point for route scouting, catalyst screening, and continuous flow process development. The patent-protected permanganate oxidation method (US7250529B2) offers additional process parameters for scale-up evaluation. This scenario is most relevant for CROs, CDMOs, and internal process development teams engaged in saxagliptin manufacturing improvement programs [3].

Exploratory Pharmacology Research Targeting P2X3 Purinoceptor Modulation

Procurement is appropriate for academic or biotech research programs investigating P2X3 receptor antagonists for pain, inflammation, or related indications. The compound's demonstrated antagonist activity (EC50 = 80 nM in Xenopus oocytes expressing rat P2X3) provides a quantitative starting point for structure-activity relationship (SAR) studies of adamantane-based P2X3 ligands. This scenario is secondary to the compound's primary role as a saxagliptin intermediate but may justify procurement for specialized pharmacology programs where the 3-hydroxyadamantane scaffold offers a differentiated chemotype from existing P2X3 antagonists [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.